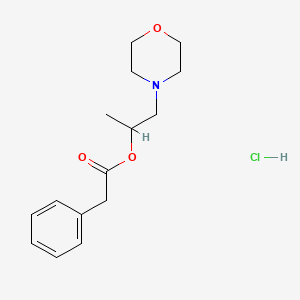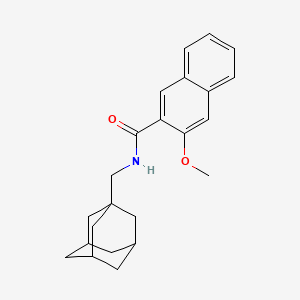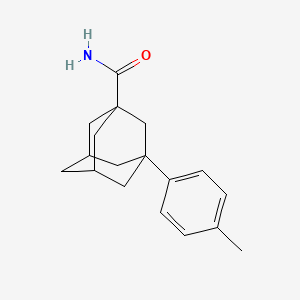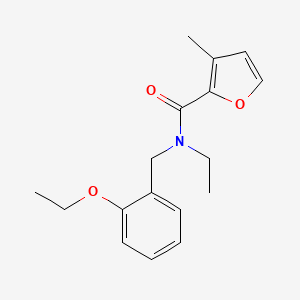
1-methyl-2-(4-morpholinyl)ethyl phenylacetate hydrochloride
Descripción general
Descripción
1-methyl-2-(4-morpholinyl)ethyl phenylacetate hydrochloride, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been widely used in scientific research as a tool to study the role of mGluR5 in various physiological and pathological processes.
Mecanismo De Acción
1-methyl-2-(4-morpholinyl)ethyl phenylacetate hydrochloride acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. It modulates the release of glutamate, the primary excitatory neurotransmitter in the brain, and plays a key role in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
1-methyl-2-(4-morpholinyl)ethyl phenylacetate hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate, increase the expression of brain-derived neurotrophic factor (BDNF), and modulate the activity of various ion channels and receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-methyl-2-(4-morpholinyl)ethyl phenylacetate hydrochloride has several advantages for laboratory experiments. It is highly selective for mGluR5 and does not significantly affect other glutamate receptors. It has also been shown to have good bioavailability and pharmacokinetic properties. However, it is important to note that 1-methyl-2-(4-morpholinyl)ethyl phenylacetate hydrochloride has some limitations, including its potential for off-target effects and the need for careful dosing and administration.
Direcciones Futuras
There are several future directions for research on 1-methyl-2-(4-morpholinyl)ethyl phenylacetate hydrochloride. One area of interest is its potential for the treatment of various neurological and psychiatric disorders, including anxiety, depression, addiction, and cognitive impairment. Another area of interest is its role in synaptic plasticity and learning and memory. Further research is also needed to better understand the pharmacokinetic properties and potential side effects of 1-methyl-2-(4-morpholinyl)ethyl phenylacetate hydrochloride.
Aplicaciones Científicas De Investigación
1-methyl-2-(4-morpholinyl)ethyl phenylacetate hydrochloride has been extensively used in scientific research to study the role of mGluR5 in various physiological and pathological processes. It has been shown to have therapeutic potential in a number of neurological and psychiatric disorders, including anxiety, depression, addiction, and cognitive impairment.
Propiedades
IUPAC Name |
1-morpholin-4-ylpropan-2-yl 2-phenylacetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3.ClH/c1-13(12-16-7-9-18-10-8-16)19-15(17)11-14-5-3-2-4-6-14;/h2-6,13H,7-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVDDBMKSLNIOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)OC(=O)CC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808623 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Methyl-2-(4-morpholinyl)ethyl phenylacetate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2-quinolinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4018248.png)

![N-[2-(cyclohexylthio)ethyl]-2-methylbenzamide](/img/structure/B4018262.png)
![N-cyclohexyl-2-{[4-(4-morpholinylmethyl)benzoyl]amino}benzamide](/img/structure/B4018264.png)

![3-(2-chlorophenyl)-N-[(dibenzylamino)carbonothioyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B4018267.png)
![4-(2-furylmethyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B4018274.png)

![5-bromo-3-hydroxy-3-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4018292.png)
![2-({3-[(4-chlorophenyl)thio]propanoyl}amino)-N-cyclohexylbenzamide](/img/structure/B4018295.png)
![3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4018317.png)
![methyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B4018323.png)
![N-ethyl-6-[(6-isopropoxy-3-pyridazinyl)oxy]-N'-isopropyl-1,3,5-triazine-2,4-diamine](/img/structure/B4018331.png)
